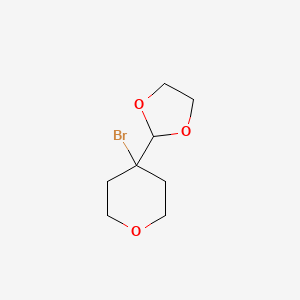

4-Bromo-4-(1,3-dioxolan-2-yl)oxane

Description

4-Bromo-4-(1,3-dioxolan-2-yl)oxane is a bicyclic ether compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a bromine atom and a 1,3-dioxolane moiety. For instance, stereoselective 1,3-dioxolane formation via hypervalent iodine-mediated alkene oxidation (as described in ) may apply to its synthesis, leveraging a 1,3-dioxolan-2-yl cation intermediate .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

4-bromo-4-(1,3-dioxolan-2-yl)oxane |

InChI |

InChI=1S/C8H13BrO3/c9-8(1-3-10-4-2-8)7-11-5-6-12-7/h7H,1-6H2 |

InChI Key |

SKVYJDJXZXBMID-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2OCCO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane typically involves the bromination of a precursor compound containing the oxane and dioxolane rings. One common method is the bromination of 4-(1,3-dioxolan-2-yl)oxane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-(1,3-dioxolan-2-yl)oxane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include 4-hydroxy-4-(1,3-dioxolan-2-yl)oxane, 4-alkoxy-4-(1,3-dioxolan-2-yl)oxane, and 4-amino-4-(1,3-dioxolan-2-yl)oxane.

Oxidation Reactions: Products include 4-oxo-4-(1,3-dioxolan-2-yl)oxane and other oxidized derivatives.

Reduction Reactions: The main product is 4-(1,3-dioxolan-2-yl)oxane.

Scientific Research Applications

4-Bromo-4-(1,3-dioxolan-2-yl)oxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Functional and Application Differences

- Pharmaceutical Intermediates : Aromatic dioxolane derivatives (e.g., ’s 4-bromo-3-(1,3-dioxolan-2-yl)aniline) serve as precursors to benzaldehydes and amines, critical in drug synthesis . In contrast, the aliphatic oxane-dioxolane structure of the target compound may offer enhanced solubility or metabolic stability for medicinal chemistry applications.

- Material Science : Brominated oxanes like 4-Bromo-4-(bromomethyl)oxane () could act as crosslinking agents in polymers, whereas the dioxolane group in the target compound might facilitate coordination chemistry or catalysis .

- Safety Profile : Fluorinated dioxolanes () exhibit distinct handling requirements due to fluorine’s electronegativity, while brominated aliphatic ethers may pose higher toxicity risks, necessitating rigorous safety protocols .

Biological Activity

4-Bromo-4-(1,3-dioxolan-2-yl)oxane is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane is . The presence of the bromine atom and the dioxolane ring contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 4-Bromo-4-(1,3-dioxolan-2-yl)oxane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells via the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that treatment with 4-Bromo-4-(1,3-dioxolan-2-yl)oxane at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

The biological activity of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Disruption of Cell Signaling Pathways : It can interfere with signaling pathways that regulate apoptosis and cell cycle progression.

Research Findings

Recent studies have expanded on the potential therapeutic applications of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane:

- Antimicrobial Studies : Investigations have confirmed its broad-spectrum antimicrobial activity, suggesting its potential use as a natural preservative in food products.

- Cancer Research : Ongoing research is focusing on its role as a lead compound for developing new anticancer therapies. The ability to induce apoptosis selectively in cancer cells while sparing normal cells is particularly promising.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.